4,9,14-Triazaheptadecane-1,17-diamine
Description
4,9,14-Triazaheptadecane-1,17-diamine is a polyamine compound characterized by a 17-carbon backbone with three nitrogen atoms (aza groups) positioned at carbons 4, 9, and 12. This structure grants it unique chelating and coordination properties, making it relevant in polymer chemistry, catalysis, and biomedical applications.
Properties
Molecular Formula |
C14H35N5 |
|---|---|
Molecular Weight |
273.46 g/mol |
IUPAC Name |
N'-(3-aminopropyl)-N-[4-(3-aminopropylamino)butyl]butane-1,4-diamine |
InChI |
InChI=1S/C14H35N5/c15-7-5-13-18-11-3-1-9-17-10-2-4-12-19-14-6-8-16/h17-19H,1-16H2 |
InChI Key |
AJSOBQIQTHQBQY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCN)CNCCCCNCCCN |
Synonyms |
1,15-diamino-4,8,12-triazapentadecane 1,17-DATAH 1,17-diamino-4,9,14-triazaheptadecane caldopentamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Nitrogen Density : The pentaaza derivative (5 nitrogen atoms) exhibits higher nitrogen density, enhancing its chelation capacity compared to the triaza compound .
Chain Length : The triaza and pentaaza compounds share a 17-carbon backbone, while the tetraaza derivative has a shorter 14-carbon chain .
Hydrophilicity : The pentaaza compound’s low LogP (-1.92) suggests strong water solubility, a trait likely shared by the triaza derivative due to similar polar amine groups .
Functional and Application Differences
4,9,14-Triazaheptadecane-1,17-diamine
- Potential Applications: Likely used as a crosslinking agent in polyurethanes or epoxy resins, similar to bio-based diamines in , which influence mechanical properties by forming soft segments in polymers.
- Research Gaps: Limited direct data; inferences are drawn from structurally related compounds.
3,6,9,12,15-Pentaazaheptadecane-1,17-diamine
- Analytical Relevance : Routinely analyzed via reverse-phase HPLC (Newcrom R1 column), emphasizing its industrial importance in quality control.
- Performance : Higher nitrogen content may improve metal-ion binding efficiency, making it suitable for wastewater treatment or catalysis.
Research Findings and Industrial Relevance
- Polymer Chemistry : Bio-based diamines (e.g., ) demonstrate that nitrogen positioning and chain length critically affect polymer flexibility and strength. The triaza compound’s structure may similarly modulate thermal stability and tensile modulus in polyurethanes.
- Toxicity and Safety: Analogous compounds like 2-methyl-4-isothiazolinone () highlight the need for rigorous safety protocols during handling, though triaza derivatives are likely less volatile due to higher molecular weight .
- Analytical Methods : The established HPLC protocol for pentaaza derivatives () provides a template for analyzing 4,9,14-Triazaheptadecane-1,17-diamine, ensuring purity in industrial batches.
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